1,1,3,3-Propanetetracarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-1,1,3,3-tetracarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4/c8-4(12)2(5(9)13)1-3(6(10)14)7(11)15/h2-3H,1H2,(H2,8,12)(H2,9,13)(H2,10,14)(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITNVPBMLGVYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)C(=O)N)C(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284572 | |
| Record name | 1,1,3,3-Propanetetracarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10550-79-5 | |
| Record name | 1,3,3-Propanetetracarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Propanetetracarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 1,1,3,3 Propanetetracarboxamide
Established Synthetic Pathways for 1,1,3,3-Propanetetracarboxamide
The synthesis of this compound can be achieved through various chemical reactions, with the Knoevenagel condensation being a prominent approach.
Knoevenagel Condensation Approaches to this compound
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method is a modification of the aldol (B89426) condensation and is pivotal in forming carbon-carbon bonds. wikipedia.org In the context of synthesizing this compound, this reaction would typically involve a starting material with active methylene (B1212753) groups.
The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active hydrogen component without causing self-condensation of the carbonyl compound. wikipedia.org The product of this reaction is often an α,β-unsaturated ketone. wikipedia.org Variations of the Knoevenagel condensation, such as the Doebner modification, utilize pyridine (B92270) as a solvent when a carboxylic acid is one of the electron-withdrawing groups on the nucleophile, leading to condensation with accompanying decarboxylation. wikipedia.org
Alternative Synthetic Routes and Methodological Efficiency
Beyond the Knoevenagel condensation, other synthetic strategies exist for the preparation of this compound. One such method involves the dehydration condensation of 1,1,3,3-propanetetracarboxylic acid with ammonia (B1221849) or primary amines. This reaction is often facilitated by dehydrating agents like tetraalkoxysilanes, which promote the formation of the carboxamide in good to high yields.
Another approach starts with the ester derivatives of propane-1,1,3,3-tetracarboxylic acid, such as the tetraethyl ester. This multi-step process includes ester hydrolysis followed by a reaction with ammonia or amines in an anhydrous solvent like THF or DMF at elevated temperatures (60–80°C) to yield the desired tetracarboxamide.
Reaction Mechanisms and Pathways Involving this compound
The reactivity of this compound makes it a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic structures.
Cyclization Reactions Leading to Bisimide Formation
This compound serves as a key precursor in cyclization reactions that lead to the formation of bisimides. These reactions are crucial in the stereocontrolled synthesis of various complex molecules.
Role of this compound as a Precursor in Complex Molecule Synthesis
The structure of this compound, with its four carboxamide groups, allows it to be a versatile building block in the synthesis of more intricate molecules. It is particularly noted for its use in the synthesis of bisimide intermediates, which are then used in the production of alkaloids like (±)-sparteine derivatives. The ability to construct complex carbon frameworks containing 1,2- and 1,3-heteroatom-substituted fragments is a central theme in modern organic synthesis. nih.gov
Exploration of Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of this compound is characterized by both nucleophilic and electrophilic properties, stemming from the nature of its functional groups. The nitrogen atoms of the amide groups can exhibit nucleophilic character, while the carbonyl carbons are electrophilic centers susceptible to nucleophilic attack.
The principles of polar retrosynthetic analysis, which assign partial positive (electrophilic) or negative (nucleophilic) charges to functional groups, can be applied to understand and predict the reactivity of this compound in complex reaction schemes. nih.gov The sulfur atom in sulfenic acid, for instance, is an electrophilic center that can be attacked by various nucleophiles, including carbanions and amines. nih.gov This provides a parallel to the potential reactivity of the carbonyl groups in this compound.
Derivatization Strategies for Functionalization and Analytical Enhancement of 1,1,3,3 Propanetetracarboxamide
Amide Functional Group Modification Methodologies
The primary amide groups of 1,1,3,3-propanetetracarboxamide are the principal sites for chemical modification. Several established methodologies for amide transformation can be applied to this compound, leading to a diverse range of derivatives.
One of the most fundamental transformations of amides is hydrolysis , which can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.ukbyjus.com Heating this compound in the presence of a strong acid or base would lead to the cleavage of the amide bonds, yielding the corresponding tetracarboxylic acid (propane-1,1,3,3-tetracarboxylic acid) and ammonia (B1221849). byjus.com This reaction is often irreversible due to the subsequent acid-base reactions of the products. libretexts.org
Conversely, the amide groups can be reduced to amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemistrysteps.comjove.commasterorganicchemistry.com The reduction of all four amide groups in this compound would result in the formation of a tetra-amine, 2,4-diaminopentane-1,5-diamine. This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂). libretexts.org
Another significant modification is the dehydration of the primary amide groups to form nitriles. nih.govrsc.orgresearchgate.netmasterorganicchemistry.com This can be achieved using various dehydrating agents. The complete dehydration of this compound would yield 1,1,3,3-tetracyanopropane.
The Hofmann rearrangement offers a method for converting primary amides into primary amines with one less carbon atom. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comnumberanalytics.comtcichemicals.com This reaction proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com Applying this to this compound could potentially lead to a tetra-amine with a rearranged carbon skeleton.
Furthermore, the nitrogen atom of the amide can be functionalized through N-alkylation and N-acylation . N-alkylation can be performed using alkyl halides under basic conditions or with alcohols in the presence of a catalyst. mdpi.comgoogle.comrsc.orgnih.govrsc.org N-acylation, which would convert the primary amides into imides, can be achieved using acid anhydrides or acyl chlorides. bath.ac.ukscribd.comrsc.orgtandfonline.comacs.org
Table 1: Summary of Amide Functional Group Modification Methodologies
| Methodology | Reagents/Conditions | Product Functional Group | Potential Product from this compound |
|---|---|---|---|
| Hydrolysis | Acid or base and heat | Carboxylic Acid | Propane-1,1,3,3-tetracarboxylic acid |
| Reduction | LiAlH₄ followed by workup | Amine | 2,4-Diaminopentane-1,5-diamine |
| Dehydration | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Nitrile | 1,1,3,3-Tetracyanopropane |
| Hofmann Rearrangement | Br₂ or Cl₂, strong base, heat | Amine (with one less carbon) | Rearranged tetra-amine |
| N-Alkylation | Alkyl halides, base or alcohols, catalyst | N-Substituted Amide | N,N',N'',N'''-Tetra-alkyl-1,1,3,3-propanetetracarboxamide |
| N-Acylation | Acid anhydrides or acyl chlorides | Imide | Tetra-imide derivative |
Selective Derivatization for Advanced Analytical Applications
For analytical purposes, such as enhancing detection in chromatography, selective derivatization is often employed. nih.gov Since this compound itself may have poor chromatographic properties or lack a strong chromophore for UV-Vis detection, derivatization can significantly improve its analyzability. sigmaaldrich.com
The derivatization can target the primary amide groups directly, or it can be performed on the products of the modification reactions described in the previous section (e.g., the tetra-amine or tetracarboxylic acid).
For analysis by gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. iu.eduresearchgate.netgcms.cz Common derivatization techniques for primary amines, which could be formed from the reduction of this compound, include acylation and silylation. gcms.cz Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. iu.edu
For high-performance liquid chromatography (HPLC), derivatization is used to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.govthermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride are commonly used for the derivatization of primary amines. nih.govthermofisher.com Carboxylic acids, which can be obtained from the hydrolysis of the target compound, can be converted to UV-active or fluorescent esters or amides. sci-hub.se
Table 2: Common Derivatization Reagents for Analytical Enhancement
| Analytical Technique | Target Functional Group | Derivatization Reagent | Purpose of Derivatization |
|---|---|---|---|
| Gas Chromatography (GC) | Amine | Trifluoroacetic anhydride (TFAA) | Increase volatility and thermal stability |
| Gas Chromatography (GC) | Amine | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |
| High-Performance Liquid Chromatography (HPLC) | Amine | o-Phthalaldehyde (OPA) | Introduce a fluorophore for enhanced detection |
| High-Performance Liquid Chromatography (HPLC) | Amine | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Introduce a fluorophore for enhanced detection |
| High-Performance Liquid Chromatography (HPLC) | Amine | Dansyl chloride | Introduce a fluorophore for enhanced detection |
| High-Performance Liquid Chromatography (HPLC) | Carboxylic Acid | Various UV-active or fluorescent alcohols/amines | Introduce a chromophore/fluorophore for enhanced detection |
Stereocontrolled Derivatization and Subsequent Product Elaboration
While this compound is an achiral molecule, the introduction of chirality can be achieved through derivatization with chiral reagents. This is particularly relevant for studying stereoselective interactions or for the synthesis of complex, stereodefined molecules.
The derivatization of the amide groups or the corresponding amine or carboxylic acid derivatives with a chiral derivatizing agent (CDA) would result in the formation of diastereomers. wikipedia.org These diastereomers can then be separated using standard chromatographic techniques. For instance, reacting the tetra-amine derivative with a chiral acid chloride, such as Mosher's acid chloride, would produce a mixture of diastereomeric amides. wikipedia.org
The use of chiral derivatizing agents is also a powerful tool for determining the enantiomeric excess of chiral compounds. wikipedia.orgtcichemicals.comscience.gov While not directly applicable to the achiral starting material, if any of the derivatization steps were to be carried out in a way that introduces a chiral center, subsequent derivatization with a CDA would allow for the analysis of the stereochemical outcome of the reaction.
Once a chiral center is introduced and the diastereomers are separated, the chiral auxiliary can be cleaved to yield enantiomerically enriched products. These products can then be used as building blocks in the synthesis of more complex molecules. For example, if a chiral amine is used to amidate the tetracarboxylic acid derivative, the resulting diastereomeric amides could be separated, and subsequent cleavage of the amide bond would yield enantiomerically enriched starting material or a derivative thereof.
Table 3: Examples of Chiral Derivatizing Agents and Their Applications
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Purpose |
|---|---|---|---|
| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Alcohols, Amines | Diastereomeric esters or amides | Determination of enantiomeric excess and absolute configuration by NMR |
| (1S,2R,4R)-(-)-2,10-Camphorsultam | Carboxylic acids | Diastereomeric amides | Enantioresolution of carboxylic acids by HPLC |
| (S,S)-N-Trifluoroacetylproline anhydride | Amines | Diastereomeric amides | GC estimation of enantiomeric composition of chiral amines |
| Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid (TBBA) | Primary Amines, Secondary Alcohols | Diastereomeric amides or esters | Determination of absolute configuration by NMR |
Supramolecular Assembly and Intermolecular Interactions of 1,1,3,3 Propanetetracarboxamide
Hydrogen Bonding Networks in 1,1,3,3-Propanetetracarboxamide Architectures
Hydrogen bonds are the principal driving force in the self-assembly of this compound. The amide groups, containing both hydrogen bond donors (N-H) and acceptors (C=O), are primed to engage in extensive hydrogen bonding, leading to the formation of robust and well-defined supramolecular structures. nih.govlibretexts.org
Intra- and Intermolecular Hydrogen Bonding Motifs
The formation of these hydrogen-bonded networks can be influenced by various factors, including solvent polarity and the presence of guest molecules. In aqueous solutions, water molecules can compete for hydrogen bonding sites, potentially disrupting the amide-amide interactions. nih.govresearchgate.net However, the multiple amide functionalities on this compound can create a cooperative effect, favoring the formation of stable, self-assembled structures even in the presence of competing interactions. nih.gov
Amide-Amide and Amide-Guest Hydrogen Bond Interactions
The fundamental building block of the supramolecular assembly of this compound is the amide-amide hydrogen bond. These interactions involve the hydrogen atom of an N-H group on one molecule forming a bond with the carbonyl oxygen atom of an adjacent molecule. libretexts.org The strength and directionality of these bonds are key to the formation of predictable and ordered structures. While the nitrogen atom in an amide group possesses a lone pair of electrons, it is generally not considered a good hydrogen bond acceptor due to the delocalization of these electrons into the carbonyl group. stackexchange.com
The presence of guest molecules can introduce new hydrogen bonding possibilities, leading to the formation of host-guest complexes. Depending on the nature of the guest, it can interact with the amide groups as either a hydrogen bond donor or acceptor. For instance, a guest molecule with hydroxyl or amine groups could donate a hydrogen bond to the carbonyl oxygen of the propanetetracarboxamide, while a guest with electronegative atoms could accept a hydrogen bond from the amide N-H. These interactions are critical for applications such as molecular recognition and the encapsulation of small molecules.
Table 1: Potential Hydrogen Bonding Interactions in this compound Systems
| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |
| Amide-Amide | Amide N-H | Amide C=O | Primary interaction driving self-assembly and network formation. |
| Amide-Guest (Donor Guest) | Guest Molecule (e.g., with -OH, -NH2) | Amide C=O | Facilitates host-guest complexation and molecular recognition. |
| Amide-Guest (Acceptor Guest) | Amide N-H | Guest Molecule (e.g., with N, O atoms) | Enables the binding of a wide range of guest molecules. |
| Amide-Water | Amide N-H or Water O-H | Water O or Amide C=O | Competes with amide-amide interactions, influencing assembly in aqueous media. nih.govresearchgate.net |
Host-Guest Chemistry and Inclusion Complexes of this compound
The structure of this compound, with its four amide groups branching from a central propane (B168953) backbone, presents a unique scaffold for the exploration of host-guest chemistry and the formation of inclusion complexes. The multiple hydrogen bond donor and acceptor sites, coupled with the rotational flexibility of the molecule, allow for a variety of potential interactions with guest molecules. This section delves into the theoretical design principles, molecular recognition phenomena, and self-organization processes that could be facilitated by this intriguing compound.
Design Principles for Host-Guest Systems Utilizing this compound Scaffolds
The design of host-guest systems centered around the this compound scaffold is guided by fundamental principles of supramolecular chemistry. The primary considerations revolve around the molecule's structural and electronic properties, which dictate its potential as a host for various guest species.
Key Design Principles:
Hydrogen Bonding: The four amide groups are the most significant feature of the this compound molecule for host-guest interactions. Each amide group contains two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. This abundance of hydrogen bonding sites allows for the formation of multiple, cooperative interactions with a suitable guest molecule. The design of a host system would therefore prioritize guests that can form complementary hydrogen bond arrays.
Preorganization and Conformational Flexibility: The propane backbone of this compound allows for considerable conformational flexibility. While this can be a disadvantage due to the entropic cost of fixing the conformation upon guest binding, it also offers the potential for an "induced fit" mechanism. pnas.org A successful host design would aim to either preorganize the scaffold into a specific conformation that is complementary to the guest or to leverage the flexibility to encapsulate guests of varying shapes and sizes.
Steric and Electronic Complementarity: The size and shape of the binding cavity created by the this compound scaffold are critical. The design must consider the steric bulk of the amide groups and any potential substituents. Electronically, the electron-rich carbonyl oxygen atoms and the electron-deficient amide protons create a specific electrostatic potential that will favor interactions with guests possessing complementary electronic features. researchgate.netnih.gov
Solvent Effects: The choice of solvent is crucial in the design of host-guest systems. In polar, protic solvents, the solvent molecules will compete for hydrogen bonding sites on both the host and the guest, potentially weakening the host-guest interaction. In nonpolar solvents, the hydrogen bonding interactions between the host and guest will be more pronounced. researchgate.net
Table 1: Theoretical Host-Guest Design Parameters for this compound Systems
| Design Parameter | Consideration for this compound Scaffolds | Potential Guest Molecules |
| Primary Interaction | Multidirectional Hydrogen Bonding | Molecules with multiple hydrogen bond donor/acceptor groups (e.g., ureas, carboxylic acids, other amides) |
| Host Conformation | Flexible, allowing for induced fit | Small organic molecules, metal ions |
| Binding Cavity | Can be tailored by derivatization of the amide groups | Varies based on derivatives |
| Solvent Choice | Non-polar aprotic solvents to maximize hydrogen bonding | Dependent on guest solubility |
Molecular Recognition Phenomena in this compound Systems
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by a combination of non-covalent interactions. wikipedia.org For this compound, the key to molecular recognition lies in the precise arrangement of its amide groups, which can lead to selective binding of certain guests over others.
The recognition process would be highly dependent on the three-dimensional arrangement of the hydrogen bonding sites. A guest molecule that perfectly matches the spatial orientation and electronic nature of the binding pocket formed by the this compound will be bound with higher affinity and selectivity. This is analogous to the highly specific interactions observed in biological systems, such as enzyme-substrate binding. nih.gov
Factors Influencing Molecular Recognition:
Directionality of Hydrogen Bonds: The specific geometry of the hydrogen bonds formed between the host and guest is a primary determinant of recognition.
Size and Shape Selectivity: The dimensions of the binding cavity can be a basis for selectivity, favoring guests that fit snugly within the space.
Electronic Matching: The electrostatic potential of the host and guest must be complementary for strong binding to occur.
Table 2: Hypothetical Molecular Recognition Scenarios with this compound as a Host
| Guest Molecule | Predominant Interaction | Basis for Recognition |
| Urea | Hydrogen Bonding | Complementary hydrogen bond donor and acceptor sites. |
| Dicarboxylic Acids | Hydrogen Bonding | Potential for bridging interactions with two amide groups. |
| Metal Cations | Ion-Dipole Interactions | Coordination of the metal ion by the carbonyl oxygen atoms. |
Templated Assembly and Self-Organization Processes
The ability of this compound to form multiple hydrogen bonds makes it an excellent candidate for participating in templated assembly and self-organization processes. In templated assembly, a guest molecule (the template) directs the organization of host molecules around it.
For instance, a guest molecule with a specific geometric arrangement of hydrogen bonding sites could template the assembly of several this compound molecules into a larger, well-defined supramolecular structure. This process is driven by the thermodynamic favorability of forming a highly organized, multi-point interaction between the host molecules and the template.
Furthermore, this compound itself can undergo self-organization. In the absence of a specific guest, the molecules can self-assemble through intermolecular hydrogen bonding between their amide groups. nih.govnih.gov This can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture would be influenced by factors such as solvent, temperature, and the presence of any additives.
Table 3: Potential Supramolecular Assemblies of this compound
| Assembly Type | Driving Force | Potential Architecture |
| Templated Assembly | Host-Guest Interactions | Encapsulation of a guest molecule by multiple host molecules. |
| Self-Assembly | Intermolecular Hydrogen Bonding | Linear chains, 2D sheets, 3D networks. |
Crystal Engineering and Solid State Structures Involving 1,1,3,3 Propanetetracarboxamide
Rational Design of Crystalline Materials: A Theoretical Potential Unexplored
The rational design of crystalline materials relies on the predictable assembly of molecules through non-covalent interactions. The four carboxamide groups of 1,1,3,3-propanetetracarboxamide offer a rich array of hydrogen bond donors and acceptors, theoretically making it an excellent candidate for constructing robust and predictable supramolecular architectures. The flexible propane (B168953) backbone could also allow for conformational adaptability, potentially leading to the formation of diverse network structures. However, a dedicated study leveraging these features for the rational design of new crystalline materials containing this specific molecule has not been reported in the reviewed literature.
The Uncharted Territory of Polymorphism and Pseudopolymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, are fundamental concepts in solid-state chemistry with profound implications for a material's physical properties.
Factors Influencing Crystal Packing and Morphology: An Open Question
The specific intermolecular interactions, such as hydrogen bonding patterns and van der Waals forces, that govern the crystal packing of this compound have not been experimentally determined. Without crystallographic data, any discussion of factors influencing its crystal packing and morphology would be purely speculative.
Control of Solid-State Structures: Awaiting Investigation
The ability to control the solid-state structure of a compound through manipulation of crystallization conditions (e.g., solvent, temperature, and cooling rate) is a cornerstone of crystal engineering. There are currently no published studies detailing systematic efforts to control the crystallization of this compound to produce different polymorphs or to understand how such conditions would affect its crystal structure.
Cocrystallization and Multicomponent Solid Formation: A Field of Opportunity
Cocrystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a powerful technique to modify the physicochemical properties of solids.
Strategies for Cocrystal Design: No Specific Approaches Documented
While general strategies for cocrystal design are well-established, their specific application to this compound has not been explored. The molecule's hydrogen bonding capabilities suggest it could act as a versatile cocrystal former, capable of interacting with a wide range of guest molecules. However, screening for suitable coformers and the design of specific supramolecular synthons involving this tetra-amide have not been reported.
Role as a Cocrystal Former or Component: An Untapped Potential
The potential of this compound to act as either a primary component (the "host") or a guest in a cocrystal lattice remains an area ripe for investigation. Its symmetrical structure and multiple hydrogen bonding sites could allow it to form stable multicomponent solids with tailored properties.
Computational Chemistry and Theoretical Investigations of 1,1,3,3 Propanetetracarboxamide
Intermolecular Interaction Analysis
The supramolecular architecture and solid-state properties of 1,1,3,3-propanetetracarboxamide are largely governed by a complex network of intermolecular interactions. The presence of four carboxamide functional groups provides multiple sites for hydrogen bonding and other non-covalent forces, which dictate the molecular packing and crystal structure. Computational methods are invaluable for dissecting these intricate interactions.
Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak interactions in three-dimensional space. nih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). nih.gov By plotting 's' against 'ρ', regions of non-covalent interactions can be identified and characterized. These interactions are then typically rendered as isosurfaces in molecular diagrams, where the color-coding reveals the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov
For this compound, NCI analysis is instrumental in elucidating the detailed landscape of its intermolecular hydrogen bonding. The amide groups are primary sites for strong N-H···O=C hydrogen bonds, which are fundamental to the association of amide molecules. ias.ac.inmdpi.com Due to the tetra-functional nature of the molecule, an extensive and robust three-dimensional hydrogen bond network is anticipated.
In a hypothetical NCI analysis of a dimer or a crystal unit cell of this compound, one would expect to observe:
Strong Hydrogen Bonds: Prominent blue isosurfaces would appear between the hydrogen atoms of the N-H groups and the carbonyl oxygen atoms of neighboring molecules. These are the primary forces driving the self-assembly of the molecules. researchgate.netrsc.org
Steric Repulsion: Minor regions of steric strain, indicated by red isosurfaces, might occur where atoms are forced into close proximity, although molecular conformation would likely adjust to minimize such unfavorable contacts.
The strength of these interactions can be correlated with the electron density at the critical points found within the NCI isosurfaces.
Table 1: Hypothetical Quantitative NCI Analysis Data for this compound Dimer
| Interaction Type | Interacting Atoms | Sign(λ₂)ρ (a.u.) | Isosurface Color | Predicted Strength |
| Hydrogen Bond | N-H ··· O=C | -0.035 to -0.050 | Blue | Strong, Attractive |
| Hydrogen Bond | N-H ··· O=C | -0.035 to -0.050 | Blue | Strong, Attractive |
| Van der Waals | C-H ··· H-C | -0.010 to +0.010 | Green | Weak, Attractive |
| Steric Repulsion | C ··· C | +0.020 to +0.030 | Red | Weak, Repulsive |
This table is generated based on typical values for amide interactions and is for illustrative purposes only, as specific experimental or computational data for this compound is not available.
Electrostatic Potential (ESP) surface analysis is a computational method that maps the electrostatic potential onto the electron isodensity surface of a molecule. libretexts.org This technique provides a visual representation of the charge distribution and is highly effective for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions, particularly hydrogen bonding. libretexts.org The ESP surface is color-coded to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). youtube.com Green and yellow represent areas with intermediate, near-neutral potential. youtube.com
In the case of this compound, the ESP surface would highlight the polar nature of the four carboxamide groups. A hypothetical ESP analysis would predict the following features:
Negative Potential (Red): The most negative potential would be concentrated around the carbonyl oxygen atoms. These regions are electron-rich and act as primary hydrogen bond acceptors.
Positive Potential (Blue): The most positive potential would be located on the hydrogen atoms of the amide (N-H) groups. These electron-deficient sites are strong hydrogen bond donors.
Neutral Potential (Green/Yellow): The methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the central propane (B168953) backbone would exhibit a relatively neutral potential, indicating their lower involvement in strong electrostatic interactions compared to the functional groups.
The ESP map visually corroborates the interactions predicted by NCI analysis, clearly showing the complementary nature of the N-H and C=O groups that drives the formation of strong intermolecular hydrogen bonds.
Table 2: Predicted Electrostatic Potential (ESP) Surface Characteristics for this compound
| Molecular Region | Atoms | Predicted ESP Range (kcal/mol) | Color Code | Role in Interaction |
| Carbonyl Group | Oxygen | -55 to -35 | Deep Red | Hydrogen Bond Acceptor |
| Amide Group | N-H Hydrogens | +40 to +60 | Deep Blue | Hydrogen Bond Donor |
| Propane Backbone | C-H Hydrogens | +5 to +15 | Light Blue/Green | Weak Donor |
| Propane Backbone | Carbon Atoms | -10 to +5 | Green/Yellow | Neutral |
This table is generated based on typical values for amide-containing molecules and is for illustrative purposes only, as specific experimental or computational data for this compound is not available.
Advanced Characterization Techniques for 1,1,3,3 Propanetetracarboxamide Based Systems
X-ray Diffraction Techniques
X-ray diffraction (XRD) is an indispensable tool for the structural analysis of crystalline materials, providing fundamental insights into the three-dimensional arrangement of atoms and molecules.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline compounds. creative-biostructure.com This technique allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation and the packing of molecules within the crystal lattice. creative-biostructure.com For novel 1,1,3,3-propanetetracarboxamide derivatives or their coordination complexes, SC-XRD is essential for establishing the exact connectivity and stereochemistry. The resulting crystallographic data, including atomic coordinates and displacement parameters, are typically deposited in crystallographic databases for public access. The refinement of the crystal structure against the diffraction data yields a model that is evaluated by metrics such as the R-factor and goodness-of-fit (GooF), with ideal values approaching 1. github.io
Table 1: Representative Crystallographic Data Obtainable from SC-XRD
| Parameter | Description | Typical Information Yielded |
| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal. | e.g., C2/m, P2₁/c, etc. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them. | Precise molecular dimensions and packing. |
| Bond Lengths (Å) | The distances between the nuclei of two bonded atoms. | e.g., C-C, C-N, C=O bond distances. |
| Bond Angles (°) | The angles between adjacent bonds. | e.g., O-C-N, C-N-H bond angles. |
| Torsional Angles (°) | The dihedral angles between four consecutively bonded atoms. | Defines the conformation of the molecule. |
This table represents the type of data obtained from a single crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. wikipedia.org It is particularly useful for identifying the crystalline phases present in a bulk sample and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Each polymorphic form will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities. nih.gov
In the context of this compound, PXRD can be used to:
Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern calculated from single crystal data. rsc.org
Assess the purity of a sample, as the presence of crystalline impurities will result in additional diffraction peaks.
Study phase transitions that may occur as a function of temperature, pressure, or solvent environment.
Characterize different polymorphic forms, which can have distinct physical properties such as solubility and stability.
The diffraction data is typically plotted as intensity versus the diffraction angle (2θ). The positions of the peaks are determined by the unit cell dimensions (Bragg's Law), and their intensities are related to the arrangement of atoms within the unit cell. nih.gov
Spectroscopic Methodologies
Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the structural features of molecules in both the solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. pressbooks.pub For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure.
¹H NMR: The chemical shifts of the protons provide information about their electronic environment. For instance, the protons of the amide (-CONH₂) groups would appear at a characteristic downfield shift. The methylene (B1212753) protons of the propane (B168953) backbone would also have distinct chemical shifts. Spin-spin coupling patterns (e.g., triplets, quartets) can reveal the connectivity of adjacent, non-equivalent protons, following the n+1 rule. msu.edudocbrown.info The integration of the peak areas is proportional to the number of protons giving rise to the signal. pressbooks.pub
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. docbrown.info The chemical shifts of the carbonyl carbons in the amide groups would be significantly different from those of the aliphatic carbons in the propane chain.
NMR is also a powerful tool for studying binding interactions. Changes in the chemical shifts of the amide protons upon the addition of a metal ion or a guest molecule can indicate their involvement in binding.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.0-8.0 | Broad Singlet | 8H | -CONH₂ |
| ¹H | ~3.5 | Triplet | 1H | -CH- |
| ¹H | ~2.5 | Doublet | 2H | -CH₂- |
| ¹³C | ~170 | - | - | C=O |
| ¹³C | ~50 | - | - | -CH- |
| ¹³C | ~30 | - | - | -CH₂- |
This table presents hypothetical NMR data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly sensitive to the types of functional groups present and can provide strong evidence for hydrogen bonding.
IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amide groups (typically in the range of 3100-3500 cm⁻¹), the C=O stretching (amide I band, around 1650-1680 cm⁻¹), and the N-H bending (amide II band, around 1550-1620 cm⁻¹). The positions and shapes of these bands can be indicative of hydrogen bonding.
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. americanpharmaceuticalreview.com The C=O stretching vibration is also observable in the Raman spectrum. Raman spectroscopy is often advantageous for studying aqueous solutions due to the weak Raman scattering of water.
The presence of strong intermolecular hydrogen bonds, which are expected in this compound due to the amide groups, would lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies in the IR and Raman spectra. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including Derivatization for Enhanced Detection
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be used to produce the protonated molecule [M+H]⁺ or other adducts. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the isolation of the parent ion and its subsequent fragmentation. The resulting fragment ions provide valuable information about the structure of the molecule. For example, the loss of ammonia (B1221849) (-NH₃) or the cleavage of the C-C bonds in the propane backbone would be expected fragmentation pathways for this compound.
In some cases, derivatization of the amide groups might be employed to improve the volatility or ionization efficiency of the compound for certain MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS).
UV-Visible Absorption and Emission Spectroscopy (if applicable for derivatives or complexes)
While this compound itself is not expected to exhibit significant absorption in the visible region, its derivatives, particularly complexes with metal ions, can display interesting optical properties. The amide functionalities can act as coordinating sites for metal ions, including lanthanides, which are known for their unique luminescent characteristics.
The UV-visible absorption spectra of lanthanide complexes with organic ligands typically show absorption bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. For instance, in lanthanide complexes with ligands containing aromatic rings, strong absorption bands are often observed in the UV region. mdpi.comresearchgate.net Coordination of the lanthanide ion can cause a red-shift in these absorption peaks compared to the free ligand, indicating the influence of the metal ion on the ligand's energy levels. researchgate.net
The true utility of UV-Visible and emission spectroscopy for this compound-based systems is most apparent when considering their potential to form luminescent complexes, especially with lanthanide ions. The tetracarboxamide ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process, known as the antenna effect, is crucial for enhancing the otherwise weak f-f transitions of lanthanide ions. researchgate.netrsc.org
The emission spectra of such complexes would be dominated by the sharp, characteristic emission bands of the specific lanthanide ion. For example, terbium (Tb³⁺) complexes typically show strong green emission, while europium (Eu³⁺) complexes are known for their intense red emission. rsc.orgnih.gov The efficiency of this energy transfer and the resulting emission quantum yield are highly dependent on the structure of the ligand and its ability to shield the lanthanide ion from non-radiative deactivation pathways. researchgate.net
Table 1: Representative Spectroscopic Data for Lanthanide Complexes with Carboxamide-Containing Ligands
| Lanthanide Ion | Ligand Type | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (QY) | Reference |
| Eu³⁺ | N-phosphorylated carboxamide | Not specified | Not specified | 98% | researchgate.netrsc.org |
| Tb³⁺ | N-phosphorylated carboxamide | Not specified | Not specified | 98% | researchgate.netrsc.org |
| Sm³⁺ | N-phosphorylated carboxamide | Not specified | Not specified | 11% | researchgate.netrsc.org |
| Dy³⁺ | N-phosphorylated carboxamide | Not specified | Not specified | 17% | researchgate.netrsc.org |
| Dy³⁺ | Conjugated pyridine (B92270) carboxylate | 305-317 | 487, 546, 577, 662 | Not specified | researchgate.netnih.gov |
| Sm³⁺ | Conjugated pyridine carboxylate | 305-317 | 590, 616, 652, 700 | Not specified | researchgate.netnih.gov |
| Tb³⁺ | Conjugated pyridine carboxylate | 305-317 | 488, 547, 588, 623 | Not specified | researchgate.netnih.gov |
| La³⁺ | Diphenylamine/Bipyridyl | 305-322 | 502, 580 | Not specified | mdpi.com |
| Nd³⁺ | Diphenylamine/Bipyridyl | 305-322 | Not specified | Not specified | mdpi.com |
Note: This table presents data for analogous systems to illustrate the expected spectroscopic behavior of this compound complexes.
Microscopic and Imaging Techniques
Microscopic techniques are essential for elucidating the morphology, microstructure, and surface features of materials derived from this compound, such as polymers or thin films.
Transmission Electron Microscopy (TEM) provides even higher resolution images, allowing for the characterization of the internal microstructure of materials. In the case of polymer composites or nanocomposites incorporating this compound-based polymers, TEM can be used to visualize the dispersion of fillers or reinforcing agents within the polymer matrix. For semi-crystalline polyamides, TEM can reveal the arrangement and morphology of crystalline lamellae within the amorphous matrix.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about a material's surface with nanoscale precision. For polyamide films, AFM is invaluable for quantifying surface roughness, which can influence properties like adhesion and friction. researchgate.netresearchgate.netosti.gov Different imaging modes in AFM, such as tapping mode, are particularly well-suited for characterizing soft and delicate samples like polymer films without causing damage. nih.gov
Beyond topography, AFM can also be used to probe the mechanical properties of materials at the nanoscale. By measuring the force between the AFM tip and the sample surface, it is possible to determine the local elastic modulus of the material. researchgate.netosti.gov This is particularly useful for understanding the homogeneity of mechanical properties across the surface of a this compound-based polymer film.
Table 2: Illustrative AFM Data for Polyamide Thin Films
| Polyamide System | Substrate | Imaging Mode | Measured Parameter | Value | Reference |
| MLD Polyamide | Silicon | Non-contact | RMS Roughness | ~0.5 nm | researchgate.net |
| IP Polyamide | Silicon | Non-contact | RMS Roughness | ~50 nm | researchgate.net |
| MLD Polyamide (Dry) | Silicon | Not specified | Elastic Modulus | ~6 GPa | researchgate.netosti.gov |
| IP Polyamide (Dry) | Silicon | Not specified | Elastic Modulus | ~2 GPa | researchgate.netosti.gov |
| MLD Polyamide (Hydrated) | Silicon | Not specified | Elastic Modulus | ~3 GPa | researchgate.netosti.gov |
| IP Polyamide (Hydrated) | Silicon | Not specified | Elastic Modulus | ~0.6 GPa | researchgate.netosti.gov |
Note: This table provides representative data for analogous polyamide systems to demonstrate the utility of AFM in characterizing such materials. MLD = Molecular Layer Deposition; IP = Interfacial Polymerization.
Thermal Analysis Methodologies
Thermal analysis techniques are critical for determining the thermal stability, decomposition behavior, and phase transitions of this compound and its derivatives.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials. For polyamides derived from this compound, TGA can provide information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.
The thermal stability of polyamides is influenced by their chemical structure, including the nature of the monomer units and the presence of flexible or rigid segments in the polymer backbone. For example, aromatic polyamides generally exhibit high thermal stability. The introduction of flexible spacers, such as the propane unit in this compound, can influence the decomposition temperature. researchgate.net TGA is also instrumental in evaluating the thermal stability of metal-organic frameworks (MOFs) that might be formed using this compound as a linker, as their stability is a key factor for applications in catalysis and gas storage. epa.gov
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. This technique is highly sensitive to phase transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm). For amorphous polyamides, DSC can determine the glass transition temperature, which is a critical parameter for defining their processing window and service temperature.
For semi-crystalline polyamides, DSC can be used to determine the melting temperature and the enthalpy of fusion, which is related to the degree of crystallinity. The presence of bulky side groups or flexible spacers in the polymer chain, as would be the case for derivatives of this compound, can affect the ability of the polymer to crystallize and thus influence its melting behavior. In some cases, multiple melting endotherms may be observed in the DSC thermogram, which can be indicative of different crystal forms or the melting of crystals with varying degrees of perfection.
Table 3: Representative Thermal Analysis Data for Polyamides and Related Systems
| Material System | Analysis Technique | Key Parameter | Temperature (°C) | Char Yield (%) | Reference |
| Aromatic Polyamide with Methylene Spacer | TGA | T10 (10% weight loss) | 449-510 | 49-58 at 900°C | researchgate.net |
| Aromatic Polyamide with Methylene Spacer | DSC | Glass Transition (Tg) | 169-213 | - | researchgate.net |
| MOF-5 (unsubstituted linker) | TGA | Decomposition Onset | >400 | Not specified | epa.gov |
| MOF-5 (amino-substituted linker) | TGA | Decomposition Onset | ~350 | Not specified | epa.gov |
Note: This table presents data from analogous systems to illustrate the type of information that can be obtained from thermal analysis of this compound-based materials.
Potential Applications and Relevance of 1,1,3,3 Propanetetracarboxamide in Advanced Materials Science
Role in Supramolecular Polymers and Frameworks
The defining structural feature of 1,1,3,3-Propanetetracarboxamide is the presence of four amide groups, which can act as both hydrogen bond donors (N-H) and acceptors (C=O). This functionality is the basis for its potential as a building block in supramolecular chemistry. Hydrogen bonds are highly directional and are fundamental to the self-assembly of molecules into larger, well-ordered structures like supramolecular polymers and hydrogen-bonded organic frameworks (HOFs). nih.govgoogle.com
While specific research on supramolecular polymers formed directly from this compound is not extensively detailed in current literature, the principles of supramolecular assembly strongly suggest its suitability for such applications. For instance, compounds with similar functionalities, such as benzene-1,3,5-tricarboxamides (BTAs), are well-known for their ability to self-assemble into helical, fibrous structures through threefold intermolecular hydrogen bonding. rsc.org The four hydrogen-bonding sites on this compound offer the potential for creating even more complex and potentially robust three-dimensional networks.
The formation of HOFs relies on the self-assembly of organic linkers via hydrogen bonding to create porous, crystalline materials. nih.govresearchgate.net The geometry and rigidity of the building blocks are critical for achieving permanent porosity. nih.gov The tetra-functional nature of this compound makes it an intriguing candidate for the design of novel HOFs, where its ability to form multiple, strong hydrogen bonds could lead to stable, open frameworks. nih.gov
Table 1: Comparison of Hydrogen-Bonding Moieties in Supramolecular Assembly
| Compound Family | Key Functional Group | Typical Assembly Motif | Resulting Structures |
|---|---|---|---|
| Benzene-1,3,5-tricarboxamides (BTAs) | Amide | Threefold intermolecular H-bonds | Supramolecular fibers, gels rsc.org |
| Squaramides | Amide and Carbonyl | Head-to-tail H-bond chains | Supramolecular polymers, HOFs |
| This compound | Amide | Potential for four-directional H-bonds | Predicted to form stable networks/frameworks |
Integration into Functional Materials Design
The structural attributes of this compound lend themselves to the design of various functional materials. Its high polarity and capacity for strong intermolecular interactions suggest its utility in the production of advanced materials that require high thermal stability and mechanical strength. Such materials are valuable in demanding sectors, including the aerospace and automotive industries.
One area of functional materials design where this compound shows potential is in the creation of dendrimers. The compound's structure could serve as a core from which dendritic branches can be grown, leading to precisely engineered macromolecules. These dendrimers can be designed to encapsulate other molecules, such as therapeutic agents, making them suitable for drug delivery systems where they can enhance bioavailability and enable controlled release.
The compound's role contrasts with that of its ester analogue, 1,1,3,3-Tetramethyl Propane-1,1,3,3-Tetracarboxylate, which lacks hydrogen-bonding capability and is instead used as a precursor in polymer chemistry and for crosslinking reactions. The strong hydrogen-bonding network afforded by the tetra-amide is crucial for the distinct applications of this compound in high-performance materials.
Table 2: Physical and Application-Relevant Properties
| Property | Value | Significance in Materials Science |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄O₄ | Provides the elemental basis for its functionality. |
| Molecular Weight | 216.195 g/mol | Influences reactivity and physical properties. |
| Density | 1.46 g/cm³ | Relevant for material weight and performance calculations. |
| Boiling Point | 779.3°C | Indicates high thermal stability. |
| Flash Point | 425.1°C | Suggests low flammability and safety at high temperatures. |
| Key Feature | Four carboxamide groups | Enables strong, multi-directional hydrogen bonding. |
Contribution to Catalyst Design and Stereoselective Synthesis
A significant and well-documented application of this compound is its role as a key intermediate in stereocontrolled synthesis. It serves as a precursor for generating complex molecular architectures used in the synthesis of natural products and chiral ligands. researchgate.net
Specifically, this compound is used to produce a common tetraoxobispidine precursor, 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane. researchgate.net This bisimide is a versatile building block for the stereocontrolled synthesis of several lupin alkaloids. Research has demonstrated its successful application in the total synthesis of (±)-α-Isosparteine, (±)-β-Isosparteine, and (±)-Sparteine. researchgate.net
The synthesis pathway involves an acid-promoted cyclization of the Knoevenagel condensation adduct, which is this compound, to form the core bisimide structure. researchgate.net This intermediate is then elaborated through multi-step sequences, including reactions like double allylmagnesium bromide addition and ring-closing metathesis, to yield the target alkaloids. researchgate.net
Sparteine (B1682161) itself is a well-known chiral diamine ligand that has been widely studied for its application in asymmetric synthesis, where it can be used to control the stereochemical outcome of chemical reactions. chemrxiv.org Therefore, the role of this compound as a starting material for sparteine and its isomers directly contributes to the field of catalyst design and stereoselective synthesis, providing access to valuable tools for creating enantiomerically pure compounds. researchgate.netchemrxiv.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1,3,3-Tetramethyl Propane-1,1,3,3-Tetracarboxylate |
| (±)-α-Isosparteine |
| (±)-β-Isosparteine |
| (±)-Sparteine |
| 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane |
| Allylmagnesium bromide |
| Benzene-1,3,5-tricarboxamide |
| Propane (B168953) |
Future Research Directions and Challenges Pertaining to 1,1,3,3 Propanetetracarboxamide Chemistry
Development of Novel Synthetic Routes to 1,1,3,3-Propanetetracarboxamide and its Analogs
The advancement of applications for this compound and its derivatives is intrinsically linked to the availability of efficient and versatile synthetic methods. Current strategies often rely on classical condensation reactions, which may present limitations in terms of yield, purity, and functional group tolerance.
Future research should prioritize the exploration of modern synthetic techniques to overcome these hurdles. Key areas of investigation include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields in amidation reactions by enabling rapid and uniform heating. beilstein-journals.orgmdpi.comsciforum.netmtsu.edu The application of microwave irradiation to the synthesis of this compound from 1,1,3,3-propanetetracarboxylic acid and ammonia (B1221849) or primary amines could offer a more efficient and scalable production route.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. researchgate.netnih.govnih.gov A flow-based process for the synthesis of this compound could enable safer handling of reagents and allow for the straightforward production of a library of derivatives by systematically varying the amine component. researchgate.netnih.gov
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. google.comnih.gov The use of enzymes, such as lipases or proteases, could facilitate the formation of amide bonds under mild conditions, potentially leading to novel analogs of this compound with high stereospecificity. nih.gov Research in this area would involve screening for suitable enzymes and optimizing reaction conditions.
Organocatalysis: The use of small organic molecules as catalysts in amidation reactions is a rapidly growing field. researchgate.net Developing an organocatalytic route to this compound could avoid the use of potentially toxic metal catalysts and offer a more sustainable synthetic pathway. researchgate.net
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Method | Potential Advantages | Research Challenges |
| Microwave-Assisted | Rapid reaction times, improved yields, enhanced process control. beilstein-journals.orgmdpi.com | Optimization of reaction parameters (temperature, time, power), potential for side reactions at high temperatures. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, ease of automation. researchgate.netnih.gov | Reactor design and material compatibility, management of solid precipitation if products are insoluble. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. google.comnih.gov | Enzyme discovery and engineering, substrate scope limitations, enzyme stability and cost. |
| Organocatalysis | Avoidance of metal catalysts, mild conditions, often high functional group tolerance. researchgate.net | Catalyst design and loading, separation of catalyst from product, reaction kinetics. |
Advanced Understanding of Self-Assembly Mechanisms at the Molecular Level
The four carboxamide groups of this compound are predicted to be pivotal in directing its self-assembly into higher-order structures through a network of intermolecular hydrogen bonds. khanacademy.org A profound understanding of these non-covalent interactions at the molecular level is crucial for designing materials with desired properties.
Future research efforts should be directed towards:
High-Resolution Structural Analysis: X-ray crystallography will be indispensable for elucidating the precise three-dimensional arrangement of molecules in the solid state, revealing the intricate hydrogen-bonding networks.
Spectroscopic Investigations: Techniques like FT-IR and NMR spectroscopy can provide insights into the hydrogen-bonding patterns and conformational dynamics in both the solid state and in solution. nih.gov
Molecular Dynamics (MD) Simulations: Atomistic MD simulations are a powerful tool for visualizing and understanding the dynamic process of self-assembly. rsc.orgnih.govfrontiersin.orgnorthwestern.edu Simulations can be employed to study the aggregation of this compound molecules, identify stable intermediates and final architectures, and assess the influence of solvent on the assembly process. rsc.orgnih.gov By analogy with systems like benzene-1,3,5-tricarboxamides, MD simulations can help to rationalize the formation of supramolecular polymers. rsc.org
Key parameters to investigate through a combined experimental and computational approach are summarized in Table 2.
| Parameter | Investigative Techniques | Expected Insights |
| Hydrogen Bond Geometry | X-ray Crystallography, Neutron Diffraction | Precise bond lengths, angles, and directionality of N-H···O=C interactions. nih.gov |
| Conformational Flexibility | NMR Spectroscopy, Molecular Dynamics Simulations | Understanding the rotational freedom of the propane (B168953) backbone and its impact on packing. |
| Solvent Effects | UV-Vis and Fluorescence Spectroscopy, MD Simulations | How solvent polarity and hydrogen-bonding capacity influence aggregation pathways and thermodynamics. |
| Thermodynamics of Assembly | Isothermal Titration Calorimetry (ITC), Temperature-dependent Spectroscopy | Quantification of the enthalpic and entropic contributions to the self-assembly process. |
Exploration of this compound in Responsive Supramolecular Systems
Supramolecular systems that can change their properties in response to external stimuli are at the forefront of materials science. The adaptable scaffold of this compound makes it an attractive candidate for the development of such "smart" materials.
Future research should focus on integrating responsive moieties into the this compound structure to create systems that react to various triggers:
pH-Responsive Systems: By incorporating acidic or basic functional groups into analogs of this compound, it is possible to create hydrogels or assemblies that change their structure or properties in response to pH changes. researchgate.netnih.gov This could be achieved by synthesizing derivatives with pendant carboxylic acid or amine groups.
Redox-Responsive Systems: The introduction of redox-active units, such as disulfide bonds or ferrocene (B1249389) moieties, into the molecular structure could lead to materials that assemble or disassemble upon the application of a redox stimulus. nih.govnih.govnih.gov This could be valuable for applications in controlled release systems. nih.govnih.gov
Photo-Responsive Systems: Incorporating photo-isomerizable groups like azobenzene (B91143) or spiropyran into derivatives of this compound could allow for the light-controlled assembly and disassembly of supramolecular structures. nih.gov
The challenge lies in designing and synthesizing these functionalized analogs while maintaining the desired self-assembly characteristics.
Computational Predictions for Novel Architectures and Enhanced Reactivity
Computational chemistry offers a powerful avenue for accelerating the discovery and design of new materials based on this compound. nih.gov By modeling the behavior of this molecule and its derivatives, researchers can predict their properties and guide synthetic efforts.
Key areas for future computational research include:
High-Throughput Screening: Computational methods can be used to screen virtual libraries of this compound derivatives to identify candidates with promising properties for specific applications. nih.gov
DFT Calculations: Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its metal complexes. researchgate.net This can help in understanding its coordination chemistry and predicting its catalytic potential.
Predicting Supramolecular Architectures: Advanced simulation techniques can be used to predict how modifications to the molecular structure will influence the resulting supramolecular architecture. nih.gov This "inverse design" approach, while challenging, is a major goal in computational materials science.
Machine Learning: Machine learning models, trained on existing experimental and computational data, could be developed to predict the properties of new this compound derivatives with high speed and accuracy.
The synergy between computational prediction and experimental validation will be crucial for the rational design of novel functional materials based on this compound.
Q & A
Q. What are the established synthetic routes for 1,1,3,3-Propanetetracarboxamide, and how is its purity validated?
Synthesis typically involves multi-step amidation of propane-1,1,3,3-tetracarboxylic acid or its ester derivatives (e.g., tetraethyl ester analogs) under controlled conditions. For example, ester hydrolysis followed by reaction with ammonia or amines in anhydrous solvents (e.g., THF or DMF) at elevated temperatures (60–80°C) can yield the tetracarboxamide . Purity validation employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and amide bond formation (e.g., absence of ester peaks at ~4.2 ppm in ¹H NMR).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification.
- Elemental Analysis : To ensure stoichiometric consistency of C, H, and N.
- HPLC-PDA : To detect impurities (<0.5% threshold).
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- FT-IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (critical for understanding supramolecular interactions) .
- Solid-State NMR : Provides insights into crystalline packing and dynamic behavior.
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what factors dictate selectivity?
The compound acts as a polydentate ligand via its four amide groups. Coordination studies (e.g., with Co²⁺, Ni²⁺, or Cu²⁺) reveal:
- Chelation Modes : Possible μ₄-bridging or monodentate binding, depending on pH and solvent polarity.
- Selectivity Drivers :
- Steric hindrance from substituents on the propane backbone.
- Solvent effects (e.g., DMSO enhances solubility but may compete for coordination).
- pH-dependent deprotonation of amide N-H groups (pKa ~15–20).
Experimental validation requires UV-Vis spectroscopy, cyclic voltammetry, and single-crystal X-ray analysis of metal complexes .
Q. How can computational methods resolve contradictions between experimental and theoretical reactivity data?
Discrepancies in reaction kinetics or thermodynamic stability often arise from:
- Solvation Effects : Neglected in gas-phase DFT calculations. Use implicit solvation models (e.g., COSMO-RS).
- Transition-State Overestimation : Apply higher-level theories (e.g., CCSD(T)) or machine learning corrections.
- Experimental Artifacts : Trace moisture or side reactions (e.g., hydrolysis) may skew results. Validate via control experiments and replicate trials .
Q. What strategies optimize the compound’s stability in aqueous media for biomedical applications?
- pH Buffering : Maintain solutions at pH 6–8 to avoid amide hydrolysis.
- Lyophilization : Stabilize the compound in solid form and reconstitute before use.
- Coordination with Stabilizers : Add EDTA to sequester metal ions that catalyze degradation .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
